molecular formula C25H18N6S B286852 6-(1,5-diphenyl-1H-pyrazol-4-yl)-3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(1,5-diphenyl-1H-pyrazol-4-yl)-3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B286852
M. Wt: 434.5 g/mol
InChI Key: PHOQOJWPIKEANK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(1,5-diphenyl-1H-pyrazol-4-yl)-3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound has been extensively studied for its various biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.

Mechanism of Action

The mechanism of action of 6-(1,5-diphenyl-1H-pyrazol-4-yl)-3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it is believed to exert its biological effects by modulating various signaling pathways involved in inflammation, cell proliferation, and apoptosis. This compound has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and phosphodiesterase-5 (PDE-5), which are involved in the inflammatory response and cancer progression.
Biochemical and Physiological Effects:
6-(1,5-diphenyl-1H-pyrazol-4-yl)-3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to possess various biochemical and physiological effects. It has been demonstrated to possess potent anti-inflammatory activity by inhibiting the production of various inflammatory mediators, including prostaglandins and cytokines. This compound has also been shown to possess anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Furthermore, it has been shown to possess anti-microbial activity against various bacterial and fungal strains.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 6-(1,5-diphenyl-1H-pyrazol-4-yl)-3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its potent biological activity. This compound has been shown to possess various biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties, making it a promising candidate for further research. However, one of the limitations of using this compound is its complex synthesis method, which may limit its availability for research purposes.

Future Directions

There are several future directions for the research of 6-(1,5-diphenyl-1H-pyrazol-4-yl)-3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One of the potential applications of this compound is its use as a diagnostic tool in various diseases, including cancer. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify its potential therapeutic targets. Furthermore, the development of more efficient synthesis methods for this compound may increase its availability for research purposes.

Synthesis Methods

The synthesis of 6-(1,5-diphenyl-1H-pyrazol-4-yl)-3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a multi-step process that involves the condensation of various starting materials, including 3-methylbenzaldehyde, phenylhydrazine, and thiourea. The reaction is typically carried out under reflux conditions in the presence of a suitable catalyst. The final product is obtained after purification using various methods, including recrystallization and column chromatography.

Scientific Research Applications

6-(1,5-diphenyl-1H-pyrazol-4-yl)-3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its various biological activities. It has been shown to possess potent anti-inflammatory, anti-cancer, and anti-microbial properties. This compound has also been investigated for its potential use as a diagnostic tool in various diseases, including cancer.

properties

Molecular Formula

C25H18N6S

Molecular Weight

434.5 g/mol

IUPAC Name

6-(1,5-diphenylpyrazol-4-yl)-3-(3-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C25H18N6S/c1-17-9-8-12-19(15-17)23-27-28-25-31(23)29-24(32-25)21-16-26-30(20-13-6-3-7-14-20)22(21)18-10-4-2-5-11-18/h2-16H,1H3

InChI Key

PHOQOJWPIKEANK-UHFFFAOYSA-N

SMILES

CC1=CC=CC(=C1)C2=NN=C3N2N=C(S3)C4=C(N(N=C4)C5=CC=CC=C5)C6=CC=CC=C6

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C3N2N=C(S3)C4=C(N(N=C4)C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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